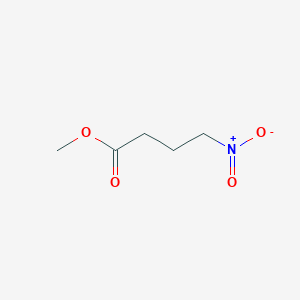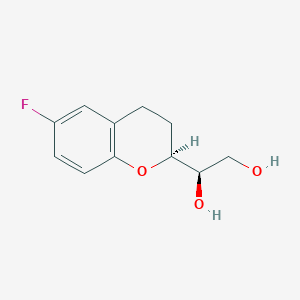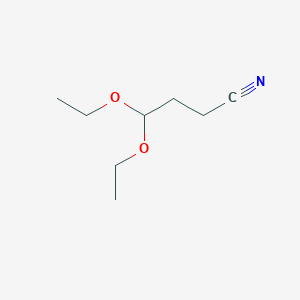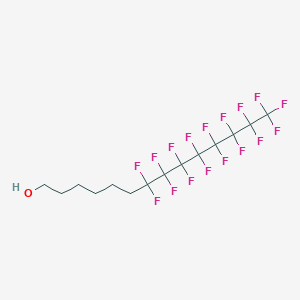
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol
Descripción general
Descripción
Discovery and Synthesis of Fluorinated Epothilone Analogues
The research presented in paper details the discovery and synthesis of a new class of antitumor agents, specifically the (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B (dEpoB). These compounds, which are not derivable from naturally occurring epothilones, were synthesized through a series of chemical reactions, including ring-closing metathesis. The synthesis process was refined to produce a 26-trifluoro derivative, identified as compound 7, which demonstrated promising preclinical properties. The simplified total synthesis of compound 7 allowed for the creation of additional compounds with hydroxy and amino functionalities. Among these, compound 7 stood out for its therapeutic efficacy, activity against large tumors, non-relapse potential, and oral bioavailability, making it a strong candidate for clinical development.
Synthesis of Fluorine-Containing Pheromone Analogues
In paper , the synthesis of fluorine-containing analogues of insect pheromones is described. The compounds synthesized include 13,13,14,14-tetrafluorotetradec-11E/Z-en-1-ol and 13,13,14,14,15,15,16,16-octafluorohexadec-11E/Z-en-1-ol, along with their acetates. These compounds are analogues of pheromones for various Lepidoptera species. The synthesis involved olefination of fluorinated aldehydes and hydroboration of the resulting fluorinated dienes. This research contributes to the understanding of pheromone analogues and their potential applications in controlling insect behavior.
Molecular Structure Analysis
The molecular structures of the compounds synthesized in both studies are characterized by the presence of fluorine atoms, which are known to significantly alter the physical and chemical properties of organic molecules. In the case of compound 7 from paper , the incorporation of trifluoromethyl groups likely contributes to its promising antitumor properties. The molecular structures of the pheromone analogues in paper include multiple fluorine atoms, which may mimic the biological activity of natural pheromones.
Chemical Reactions Analysis
The chemical reactions employed in these studies involve advanced organic synthesis techniques. Paper utilized ring-closing metathesis as a key step in the synthesis of the epothilone analogues, while paper used olefination and hydroboration to achieve the desired fluorinated pheromone analogues. These reactions are crucial for introducing fluorine atoms into the molecular structure, which is a common strategy for enhancing biological activity and stability of pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties, such as increased lipophilicity, stability, and potential for bioactivity. Compound 7 from paper exhibits properties that make it suitable for in vivo evaluations, including oral activity, which is a desirable trait for drug candidates. The physical and chemical properties of the pheromone analogues from paper were not detailed, but the presence of fluorine suggests they may have enhanced stability and mimicry of natural pheromones, which could be useful in pest control applications.
Aplicaciones Científicas De Investigación
Propiedades
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZANUNVXAAVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379973 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol | |
CAS RN |
129794-54-3 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



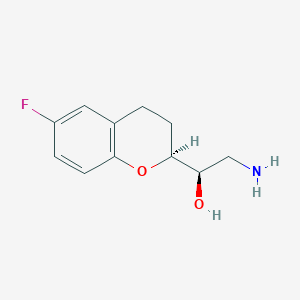
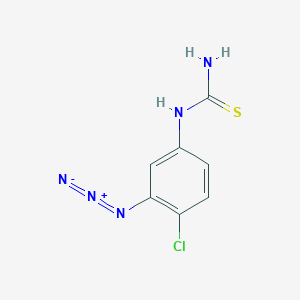
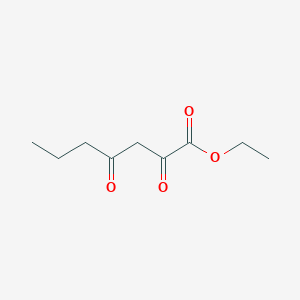
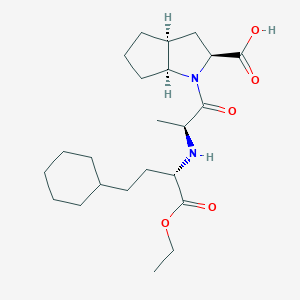
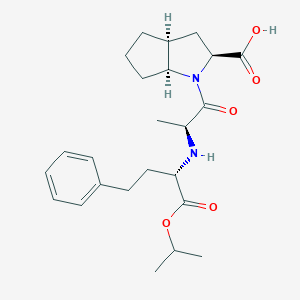
![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)
![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)
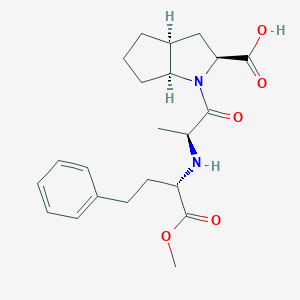
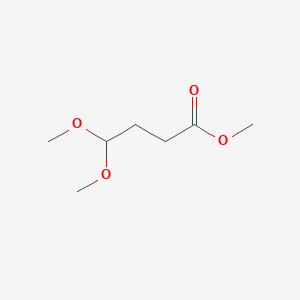
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
